3-(Aminomethyl)-5-fluoroindolin-2-one
Overview
Description
3-(Aminomethyl)-5-fluoroindolin-2-one is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of the fluorine atom in the 5-position of the indole ring and the aminomethyl group in the 3-position makes this compound particularly interesting for medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-fluoroindolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a fluorinated aryl hydrazine and a suitable ketone.
Another method involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine atom and the aminomethyl group into the indole ring. These reactions typically require specific ligands and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-fluoroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
3-(Aminomethyl)-5-fluoroindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
S-pregabalin: A structural analog of gamma-aminobutyric acid (GABA) with anticonvulsant properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Fluoroindoles: Compounds with similar fluorinated indole structures but different substituents.
Uniqueness
3-(Aminomethyl)-5-fluoroindolin-2-one is unique due to the specific combination of the fluorine atom and the aminomethyl group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAQFQSRSWVPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660450 | |
Record name | 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518066-41-6 | |
Record name | 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518066-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.